2-(Trifluoromethyl)naphthalene-5-methanol 2-(Trifluoromethyl)naphthalene-5-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15951783
InChI: InChI=1S/C12H9F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6,16H,7H2
SMILES:
Molecular Formula: C12H9F3O
Molecular Weight: 226.19 g/mol

2-(Trifluoromethyl)naphthalene-5-methanol

CAS No.:

Cat. No.: VC15951783

Molecular Formula: C12H9F3O

Molecular Weight: 226.19 g/mol

* For research use only. Not for human or veterinary use.

2-(Trifluoromethyl)naphthalene-5-methanol -

Specification

Molecular Formula C12H9F3O
Molecular Weight 226.19 g/mol
IUPAC Name [6-(trifluoromethyl)naphthalen-1-yl]methanol
Standard InChI InChI=1S/C12H9F3O/c13-12(14,15)10-4-5-11-8(6-10)2-1-3-9(11)7-16/h1-6,16H,7H2
Standard InChI Key DVISTDFXDYJAEB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Key Characteristics

The molecular structure of 2-(Trifluoromethyl)naphthalene-5-methanol combines a naphthalene backbone with two functional groups: a strongly electron-withdrawing trifluoromethyl group and a polar hydroxymethyl group. This juxtaposition creates a molecule with distinct electronic and steric properties. Key parameters include:

PropertyValue
Molecular FormulaC₁₂H₉F₃O
Molecular Weight226.19 g/mol
CAS Registry Number1261737-31-8
Functional Groups-CF₃ (2-position), -CH₂OH (5-position)

The trifluoromethyl group enhances metabolic stability and lipophilicity, traits valuable in drug design, while the hydroxymethyl group offers sites for further derivatization .

Synthetic Routes and Reaction Mechanisms

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 2-(Trifluoromethyl)naphthalene-5-methanol:

  • Direct Functionalization of Naphthalene:

    • Friedel-Crafts trifluoromethylation at the 2-position followed by hydroxymethylation at the 5-position.

    • Challenges include regioselectivity control, as trifluoromethyl groups are meta-directing.

  • Stepwise Assembly:

    • Construction of the naphthalene core via Diels-Alder or Haworth reactions, with pre-installed -CF₃ and -CH₂OH groups.

Reported Analogous Syntheses

While no direct synthesis of this compound is documented, related methodologies include:

  • Trifluoromethylation: Gøgsig et al. (2008) demonstrated electrophilic trifluoromethylation using reagents like 2,2,2-trifluoroethyl tosylate .

  • Hydroxymethylation: Kondratenko et al. (2012) achieved hydroxymethylation of naphthoquinones via nucleophilic substitution with formaldehyde derivatives .

A plausible pathway involves:

  • Trifluoromethylation of 5-methoxynaphthalene using CF₃Cu(I) reagents.

  • Demethylation of the methoxy group to yield a phenol intermediate.

  • Hydroxymethylation via Mannich reaction with formaldehyde .

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP: Estimated at ~2.5–3.0 (moderately lipophilic due to -CF₃).

  • Solubility: Low water solubility (<1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons.

Thermal Stability

  • The -CF₃ group enhances thermal stability compared to non-fluorinated analogs.

  • Predicted decomposition temperature: >250°C (based on similar fluorinated aromatics) .

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric routes for enantioselective derivatization.

  • Biological Screening: Evaluate antimicrobial, anticancer, and anti-inflammatory activities in in vitro models.

  • Materials Characterization: Study crystallographic packing via X-ray diffraction to engineer supramolecular architectures .

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